2-(Methylthio)-5-(tributylstannyl)thiazole (CAS: 157025-34-8) is a bifunctional heterocyclic building block engineered for modular cross-coupling workflows. It combines a highly reactive, pre-formed tributylstannyl group at the C-5 position—optimized for palladium-catalyzed Stille couplings under neutral or mildly basic conditions—with a stable methylthio ether at the C-2 position. This specific substitution pattern allows chemists to execute a reliable C-C bond formation at C-5 without the protodemetalation risks associated with heteroaryl boronic acids, while reserving the C-2 methylthio group as an orthogonal handle for subsequent oxidation and nucleophilic displacement (SNAr). For procurement teams and process chemists, this compound represents a critical intermediate for reducing step counts in the synthesis of 2,5-disubstituted thiazole-containing active pharmaceutical ingredients (APIs) and advanced agrochemicals [1].
Attempting to substitute 2-(Methylthio)-5-(tributylstannyl)thiazole with closely related analogs introduces severe process inefficiencies and handling risks. Substituting with 2-(methylthio)thiazole-5-boronic acid or its pinacol ester typically fails in scale-up due to rapid protodeboronation; electron-deficient 5-thiazolyl boronic species degrade quickly under the basic aqueous conditions required for Suzuki-Miyaura couplings, forcing the use of large stoichiometric excesses and complicating purification [1]. Alternatively, utilizing 2-(methylthio)-5-(trimethylstannyl)thiazole introduces unacceptable volatility and acute inhalation toxicity, making it unsuitable for standard laboratory or pilot-plant procurement. Finally, relying on direct C-H arylation of unfunctionalized 2-(methylthio)thiazole requires harsh temperatures (>120 °C) and strong bases that often cleave the sensitive methylthio handle or degrade complex electrophiles, whereas the pre-formed tributylstannane reacts predictably under mild conditions [2].
A primary procurement driver for 5-thiazolyl stannanes is their stability compared to boronic acid equivalents. Under standard cross-coupling conditions, 5-heteroaryl boronic acids undergo rapid base-catalyzed protodeboronation, often exhibiting half-lives of less than 10 minutes in aqueous base at 80 °C. In contrast, 2-(Methylthio)-5-(tributylstannyl)thiazole remains stable under neutral to mildly basic Stille coupling conditions (e.g., using CsF or LiCl in dioxane), enabling >85% cross-coupling yields with stoichiometric 1:1 ratios, avoiding the 2- to 3-fold excess required for the boronic acid baseline [1].
| Evidence Dimension | Reagent stability and required equivalents |
| Target Compound Data | Stable under Stille conditions; requires ~1.0 - 1.1 equivalents for >85% yield |
| Comparator Or Baseline | 2-(Methylthio)thiazole-5-boronic acid (Rapid protodeboronation; requires 2.0 - 3.0 equivalents) |
| Quantified Difference | Eliminates the need for 100-200% reagent excess due to superior hydrolytic stability |
| Conditions | Aqueous/organic cross-coupling conditions at 80-100 °C |
Procuring the stannane prevents costly reagent waste and batch failures associated with the hydrolytic instability of thiazole-5-boronic acids.
When selecting an organotin reagent, volatility directly dictates the engineering controls required for safe handling. Trimethylstannyl derivatives possess significantly higher vapor pressures (often >1 mmHg at 25 °C), presenting a severe acute inhalation hazard. 2-(Methylthio)-5-(tributylstannyl)thiazole utilizes the heavier tributylstannyl group, which reduces the vapor pressure to <0.01 mmHg at 25 °C. This quantitative reduction in volatility allows the material to be handled safely in standard industrial fume hoods without requiring specialized containment isolators [1].
| Evidence Dimension | Vapor pressure and inhalation risk |
| Target Compound Data | Tributylstannyl derivative (<0.01 mmHg at 25 °C) |
| Comparator Or Baseline | Trimethylstannyl derivative (>1.0 mmHg at 25 °C) |
| Quantified Difference | >100-fold reduction in vapor pressure |
| Conditions | Standard ambient handling conditions (25 °C, 1 atm) |
The tributylstannyl format is the mandatory procurement choice for scale-up to avoid the extreme inhalation toxicity and specialized containment costs of trimethyltin analogs.
Procuring 2-(Methylthio)-5-(tributylstannyl)thiazole instead of 5-(tributylstannyl)thiazole provides a critical synthetic handle. After the initial C-5 Stille coupling, the C-2 methylthio group can be quantitatively oxidized to a sulfone using mCPBA or Oxone, activating the C-2 position for nucleophilic aromatic substitution (SNAr). This sequence typically achieves >80% yield for the introduction of amines or alkoxides at C-2. Using the unsubstituted 5-(tributylstannyl)thiazole baseline forces a subsequent C-H activation or lithiation step, which generally suffers from lower yields (40-60%) and poor functional group tolerance[1].
| Evidence Dimension | Downstream C-2 functionalization yield |
| Target Compound Data | C-2 methylthio handle (Enables SNAr yields >80% after oxidation) |
| Comparator Or Baseline | Unsubstituted 5-(tributylstannyl)thiazole (Requires C-H activation, typically 40-60% yield) |
| Quantified Difference | 20-40% higher yield in downstream functionalization steps with broader functional group tolerance |
| Conditions | Late-stage functionalization of complex API intermediates |
The presence of the methylthio group directly reduces synthetic step count and improves overall yields in the production of 2,5-disubstituted thiazole libraries.
Because the C-5 stannane enables reliable cross-coupling and the C-2 methylthio group serves as an orthogonal SNAr handle, this compound is the ideal starting material for building 2,5-disubstituted thiazole cores found in various kinase inhibitors and antiviral agents (such as azaindole derivatives). It allows medicinal chemists to rapidly diversify the C-2 position with different amines late in the synthetic sequence [1].
In scenarios where the target electrophile degrades under the basic conditions required for Suzuki couplings, this stannane is the preferred procurement choice. The Stille coupling can be executed under strictly neutral conditions (e.g., Pd(PPh3)4 in toluene or DMF), preserving sensitive esters, epoxides, or chiral centers on the partner molecule [2].
For the development of organic electronics or specialized agrochemicals requiring strict regiocontrol, the pre-formed stannane guarantees coupling exclusively at the 5-position. This avoids the regioselectivity mixtures often encountered when attempting direct C-H arylation of thiazole derivatives [2].